Penicilloic V Acid

Catalog No.
S1529728
CAS No.
1049-84-9
M.F
C16H20N2O6S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicilloic V Acid

CAS Number

1049-84-9

Product Name

Penicilloic V Acid

IUPAC Name

2-[carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C16H20N2O6S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)

InChI Key

FJTUHYOOCYRLJI-UHFFFAOYSA-N

SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C

Synonyms

4-Carboxy-5,5-dimethyl-α-[(2-phenoxyacetyl)amino]-2-thiazolidineacetic Acid; (Phenoxymethyl)penicilloic Acid; (Phenoxymethyl)penicilloic Acid; NSC 163496; NSC 74505;

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C
  • Understanding Beta-Lactam Degradation

    Pen V Acid serves as a model compound for studying the degradation of beta-lactam antibiotics, a class that includes penicillin and many others. Researchers can investigate the enzymatic pathways and factors that contribute to beta-lactam breakdown using Pen V Acid. This knowledge can inform strategies to improve the stability and efficacy of beta-lactam antibiotics [].

  • Allergenicity Studies

    Penicillin allergies are a significant concern. Some research suggests that Pen V Acid may play a role in triggering allergic reactions to penicillin. Studying how Pen V Acid interacts with the immune system can provide insights into the mechanisms of penicillin allergy [].

  • Biomarker Potential

    There is limited exploration into the potential of Pen V Acid as a biomarker for prior penicillin exposure. If a reliable link can be established, Pen V Acid detection could aid in identifying individuals previously exposed to penicillin, which might be helpful in certain clinical situations. However, more research is needed in this area.

Penicilloic V acid is a hydrolytic product of penicillin V, resulting from the opening of the β-lactam ring. It is classified as a penicilloic acid, which encompasses several acids formed through the hydrolysis of penicillin derivatives. The compound is characterized by a carboxylic acid group and is crucial in understanding the immunological aspects of penicillin hypersensitivity .

  • Penicillin V inhibits bacterial cell wall synthesis by binding to transpeptidases, enzymes that link peptidoglycan chains in the cell wall [].
  • This binding prevents the formation of a strong cell wall, leading to bacterial cell death [].
  • Penicillin V is generally well-tolerated, but allergic reactions can occur, ranging from mild rash to life-threatening anaphylaxis [, ].
  • It's not effective against viruses or most Gram-negative bacteria [].
  • Overuse of Penicillin V can contribute to antibiotic resistance [].

The formation of penicilloic V acid involves the hydrolysis of the β-lactam ring in penicillin V. This reaction can be catalyzed by β-lactamase enzymes, which are produced by certain bacteria to confer resistance against β-lactam antibiotics. The hydrolysis results in the conversion of penicillin into penicilloic acid, which is less active than its parent compound .

Key Reactions:

  • Hydrolysis: Penicillin V + Water → Penicilloic V Acid
  • Nucleophilic Acyl Substitution: In laboratory synthesis, N,N'-dicyclohexylcarbodiimide can be used to activate the carboxylic acid group in penicilloic V acid for further reactions .

The synthesis of penicilloic V acid can be achieved through various methods:

  • Hydrolysis: The most common method involves the enzymatic hydrolysis of penicillin V using β-lactamase.
  • Chemical Synthesis: Laboratory synthesis can also be performed using reagents like N,N'-dicyclohexylcarbodiimide to facilitate nucleophilic acyl substitution reactions at room temperature and neutral pH .

Penicilloic V acid has several applications:

  • Research: It is primarily used in immunological studies to understand allergic reactions to penicillin.
  • Antibiotic Resistance Studies: The compound aids in studying mechanisms of resistance among bacteria against β-lactam antibiotics.
  • Pharmaceutical Development: Understanding its structure and reactivity helps in designing new analogues and improving existing antibiotic therapies .

Studies have shown that penicilloic acids exhibit significant immunological reactivity. For example, research indicates that there is a notable correlation between the reactivity of penicilloic acids and their corresponding penilloic acids, suggesting that modifications in side-chain structures can influence immune responses . Hemagglutination inhibition assays have been utilized to evaluate interactions between these compounds and antibodies against benzylpenicillin .

Penicilloic V acid belongs to a broader class of penicilloic acids. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
Penicillin GMore potent antibiotic activity; susceptible to β-lactamase.
Penilloic AcidHydrolytic product with different immunological properties.
CarbenicillinBroad-spectrum activity; used against Pseudomonas infections.
AmoxicillinExtended spectrum; commonly used for respiratory infections.
AmpicillinSimilar structure but different side-chain; used for various infections.

Penicilloic V acid is unique due to its specific formation from penicillin V and its role as an immunogenic metabolite that contributes to hypersensitivity reactions.

XLogP3

-1

Other CAS

1049-84-9

Dates

Last modified: 08-15-2023

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